molecular formula C16H14O3 B1267253 2-(3,4-Dimethylbenzoyl)benzoic Acid CAS No. 2159-42-4

2-(3,4-Dimethylbenzoyl)benzoic Acid

Cat. No. B1267253
CAS RN: 2159-42-4
M. Wt: 254.28 g/mol
InChI Key: AYVFSZDAFPVJOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid and its derivatives involves traditional organic synthesis methods. These methods include condensation reactions, which are pivotal in producing a wide range of hydroxy benzoic acid derivatives exhibiting biological activities such as anti-inflammatory, antibacterial, and anti-tumor properties (Hussein et al., 2023). Additionally, green chemistry approaches are employed to develop practical synthesis methods for related compounds, emphasizing environmentally benign processes (Gu et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylbenzoyl)benzoic Acid and its analogs has been elucidated through various spectroscopic methods and ab initio calculations. These studies offer insights into the conformation and electronic structure of the molecules, which are crucial for understanding their reactivity and interaction with biological targets (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactivity of 2-(3,4-Dimethylbenzoyl)benzoic Acid derivatives includes their ability to undergo various chemical transformations, such as C–S cross-coupling reactions. These reactions are significant for synthesizing arylthio-benzazoles, which have shown a wide range of biological and pharmacological properties (Vessally et al., 2018). Such synthetic versatility is crucial for the development of new therapeutic agents and materials.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Anthraquinones : 2-(3,4-Dimethylbenzoyl)benzoic acid has been utilized in the synthesis of 1,4-dimethyl anthraquinones, an important class of organic compounds with various applications, including in dyes and pigments. This synthesis involves a dehydration process using acids like sulfuric acid, yielding a high product yield of 88.63% (Dai Run-ying, 2008).

  • Hydrogen-Bonded Dimeric Conformation Studies : Studies have shown that molecules like 2,4-dimethylbenzoic acid form hydrogen-bonded dimers. These investigations are significant for understanding molecular interactions and conformational dynamics in similar benzoic acid derivatives (M. Gliński et al., 2008).

Chemical Structure and Properties

  • Molecular and Crystal Structure Analysis : Research into the molecular and crystal structures of similar benzoic acid derivatives provides insights into their physical and chemical properties. These studies are crucial for developing new materials with specific characteristics, such as in the field of liquid crystals (Takashi Kato et al., 1993).

  • Steric Effects and Molecular Conformation : Investigations into the steric effects and conformation of compounds like 2,3-dimethylbenzoic acid help in understanding how molecular structure influences physical properties and chemical reactivity. This knowledge is applicable in designing molecules for specific functions (I. Císařová et al., 2000).

Applications in Material Science

  • Liquid-Crystalline Applications : Benzoic acid derivatives show potential in the field of liquid crystals. Studies on compounds like liquid-crystalline benzoic acid derivatives have revealed their phase behavior and molecular orientation, which are critical for applications in displays and optical devices (Takashi Kato et al., 1993).

  • Photopolymerization and Material Stability : Research on the photopolymerization of benzoic acid derivatives and their complexation with other compounds provides valuable insights for developing stable and functional materials. Such materials have applications in various industries, including electronics and coatings (K. Kishikawa et al., 2008).

Safety And Hazards

The compound has been classified as causing serious eye irritation (H319) and may be harmful if swallowed (H302) . It is recommended to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(3,4-dimethylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVFSZDAFPVJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308042
Record name 2-(3,4-Dimethylbenzoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylbenzoyl)benzoic Acid

CAS RN

2159-42-4
Record name 2-(3,4-Dimethylbenzoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2159-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethylbenzoyl)benzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002159424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2159-42-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dimethylbenzoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Tanaka, T Miura, N Umezawa, Y Urano… - Journal of the …, 2001 - ACS Publications
Fluorescein is one of the best available fluorophores for biological applications, but the factors that control its fluorescence properties are not fully established. Thus, we initiated a study …
Number of citations: 477 pubs.acs.org
MI Hegab, NAA Taleb, SM Hasabelnaby… - European journal of …, 2010 - Elsevier
Some new 1,3,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-3,4-dimethylphenyl-1(2H)-oxo-phthalazine derivatives were synthesized and identified by IR, 1 H NMR, MS …
Number of citations: 85 www.sciencedirect.com
Y Wang, S Xiong, F Li, J Tao, J Tang, C Liu… - Chemical Engineering …, 2019 - Elsevier
Two series of flexible ketone-bridged nanoporous organic polymers (NOPs) are readily prepared through one-pot Friedel-Crafts acylation polymerization using pyromellitic dianhydride (…
Number of citations: 20 www.sciencedirect.com
U Atmaca, R Saglamtas, Y Sert, M Çelik… - …, 2023 - Wiley Online Library
Highly effective one‐pot synthesis of novel isoindolinones from various 2‐benzoylbenzoic acid derivatives with intramolecular cyclization in the presence of chlorosulfonyl isocyanate …
PA Kittle - 1963 - search.proquest.com
I wish to express my gratitude to a number of people who assisted in this work. First, and foremost, is Professor Donald S. Noyce who gave patiently his time and encouragement …
Number of citations: 0 search.proquest.com
U Atmaca, R Saglamtas, Y Sert, M Çelik - Metal-Free Synthesis, Enzyme … - papers.ssrn.com
Highly effective one-pot synthesis of novel isoindolinones from various 2-benzoylbenzoic acid derivatives with intramolecular cyclization in the presence of chlorosulfonyl isocyanate (…
Number of citations: 0 papers.ssrn.com
VA Kuznetsov, KM Shubin, AA Schipalkin, ML Petrov - Tetrahedron, 2006 - Elsevier
Benzo[4,5]imidazo[2,1-a]phthalazines have been obtained from various o-nitrophenylhydrazines through different 2-(2-nitrophenyl)-1,2-dihydro-1-phthalazinones as intermediates …
Number of citations: 13 www.sciencedirect.com
FA McCormick - 1995 - search.proquest.com
Synthetic transformations of 1, 2-bis (dialkylamino) cyclopentene-3, 4, 5-triones 1 were examined as a means to prepare pentaaminocyclopentadienyl cations which are potential …
Number of citations: 1 search.proquest.com
JE Gautrot - 2004 - search.proquest.com
In the field of organic materials for electronics, very few n-type polymers have been studied to date, whereas the properties of many p-type polymers have been investigated. Examples …
Number of citations: 3 search.proquest.com
SS Mohile, MK Potdar… - Journal of Chemical …, 2003 - journals.sagepub.com
The Lewis acidic 1-butyl-3-methylimidazolium chloroaluminate ionic liquid [bmim]Cl.AlCl 3 , N=0.67, is employed as a catalyst as well as the solvent for the quick and efficient syntheses …
Number of citations: 10 journals.sagepub.com

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